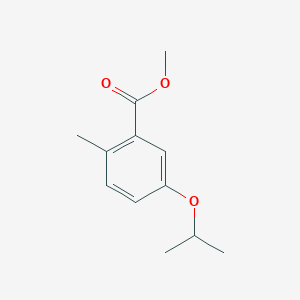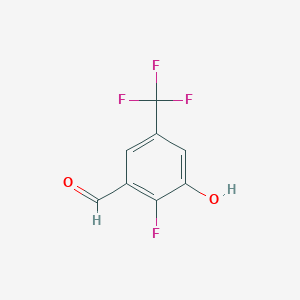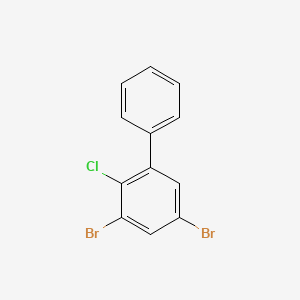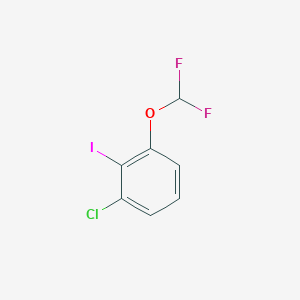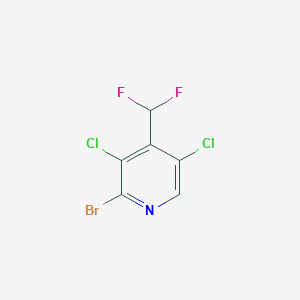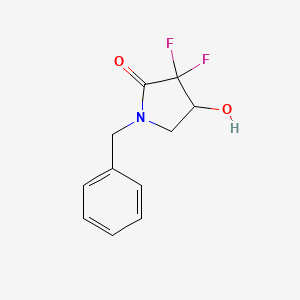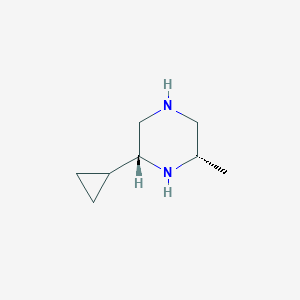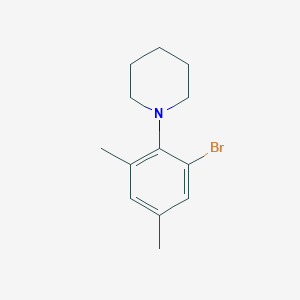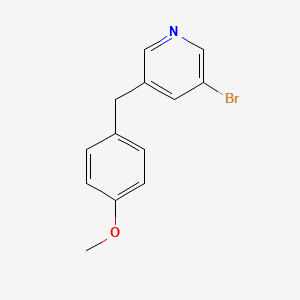
3-Bromo-5-(4-methoxybenzyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(4-methoxybenzyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of a bromine atom at the 3rd position and a 4-methoxybenzyl group at the 5th position of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-methoxybenzyl)pyridine can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction. In this reaction, 3-bromo-5-chloropyridine is reacted with 4-methoxybenzylboronic acid in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-Bromo-5-(4-methoxybenzyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxybenzyl group can undergo oxidation to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxybenzyl group.
Reduction Reactions: Products include piperidine derivatives.
科学研究应用
3-Bromo-5-(4-methoxybenzyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 3-Bromo-5-(4-methoxybenzyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the methoxybenzyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 3-Bromo-5-(4-methoxybenzyloxy)pyridine
- 3-Bromo-5-(4-methoxyphenyl)pyridine
- 3-Bromo-5-(4-methoxybenzyl)thiophene
Comparison
Compared to similar compounds, 3-Bromo-5-(4-methoxybenzyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research applications. Its high reactivity and selectivity in chemical reactions further enhance its utility in synthetic chemistry .
属性
分子式 |
C13H12BrNO |
|---|---|
分子量 |
278.14 g/mol |
IUPAC 名称 |
3-bromo-5-[(4-methoxyphenyl)methyl]pyridine |
InChI |
InChI=1S/C13H12BrNO/c1-16-13-4-2-10(3-5-13)6-11-7-12(14)9-15-8-11/h2-5,7-9H,6H2,1H3 |
InChI 键 |
VXPIUNLOQPZPME-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CC2=CC(=CN=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


